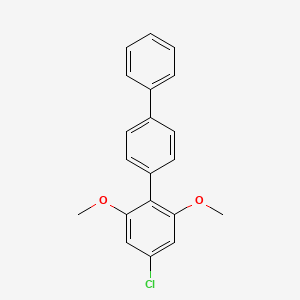
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, two methoxy groups, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of phenols or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-dimethoxybenzene
- 1,3-Dimethoxy-2-(4-phenylphenyl)benzene
- 5-Chloro-2-(4-phenylphenyl)benzene
Uniqueness
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its similar compounds .
Properties
CAS No. |
63553-29-7 |
|---|---|
Molecular Formula |
C20H17ClO2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
5-chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C20H17ClO2/c1-22-18-12-17(21)13-19(23-2)20(18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
JMHCYUHGJYTPBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















